

Application Notes and Protocols for In Vivo RH237 Imaging

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Compound of Interest

Compound Name:	RH 237
CAS No.:	83668-91-1
Cat. No.:	B1237115

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Introduction

In vivo imaging using voltage-sensitive dyes (VSDs) provides a powerful method for monitoring the real-time electrical activity of large neuronal populations with high spatial and temporal resolution. RH237 is a fast-response potentiometric styryl dye used for functional imaging of membrane potential changes in neurons and other excitable cells.[1][2][3] Its mechanism relies on changes in its electronic structure upon binding to the cell membrane, which results in a membrane potential-dependent shift in its fluorescence spectrum.[3][4] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to perform in vivo RH237 imaging in animal models, typically mice, focusing on cortical imaging through a cranial window.

Key Experimental Protocols

Preparation of RH237 Staining Solution

Proper preparation of the dye is critical for successful staining and imaging.

- **Stock Solution:** Prepare a stock solution of RH237 by dissolving 5 mg of the dye in 2 ml of dimethyl sulfoxide (DMSO).[5] This creates a concentrated stock that can be stored at -20°C, protected from light.[1]
- **Working Solution:** On the day of the experiment, dilute the stock solution 1:1,000 in sterile artificial cerebrospinal fluid (aCSF) or a suitable saline solution (e.g., Hanks' Salt solution) to create the final working solution.[5] The final concentration may need to be optimized for your specific application, but a starting point is typically in the low micromolar range.

Animal Preparation and Surgical Procedure for Cranial Window Implantation

A chronic cranial window provides optical access to the brain for long-term imaging studies.[6] [7] The following protocol is a standard procedure for implanting a cranial window in a mouse.

Materials:

- Anesthesia (e.g., isoflurane)
- Stereotaxic frame
- Heating pad to maintain body temperature (37°C)[7][8]
- Surgical tools (scissors, forceps, dental drill, scalpel)
- Antiseptics (Betadine, 70% ethanol)
- Analgesics and anti-inflammatory drugs (e.g., Dexamethasone, Carprofen)[7][9]
- Cyanoacrylate glue and dental acrylic[7][10]
- Glass coverslips (typically 3-5 mm diameter)[11][12]
- Head plate or headpost for fixation during imaging[6][12]

Procedure:

- **Anesthesia and Animal Fixation:** Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[7] Secure the animal in a stereotaxic frame, resting on a heating pad to maintain body temperature. Apply eye ointment to prevent corneal drying.[7]
- **Surgical Site Preparation:** Shave the fur from the scalp.[7] Disinfect the skin with three alternating swabs of Betadine and 70% ethanol.[7] Administer pre-operative analgesics and dexamethasone to reduce inflammation.[7]
- **Scalp Incision and Skull Exposure:** Make a midline incision in the scalp and retract the skin to expose the skull.[7][10] Gently scrape away the periosteum (connective tissue) from the skull surface to ensure a dry and clean area for the implant.[7]
- **Craniotomy:** Using a high-speed dental drill, carefully create a circular groove (3-5 mm diameter) over the cortical region of interest. Continuously apply sterile saline to cool the skull and prevent heat damage. Stop drilling when a very thin layer of bone remains.[7] Carefully remove the bone flap with fine forceps, exposing the dura mater.
- **Dye Application (Staining):**
 - Create a small well or chamber around the craniotomy using dental cement or a silicone elastomer.
 - Carefully apply the RH237 working solution directly onto the exposed dura/cortex.
 - Incubate for 30-60 minutes in the dark to allow the dye to penetrate the tissue. The optimal incubation time should be determined empirically.
 - After incubation, gently wash the cortical surface multiple times with fresh, sterile aCSF to remove excess dye.
- **Window Implantation:** Place a sterile glass coverslip, sized to the craniotomy, directly onto the dura.[10] Seal the edges of the coverslip to the skull using a thin layer of cyanoacrylate glue.[10] Be careful to avoid getting glue under the coverslip.[7]
- **Headpost Fixation and Well Creation:** Secure a headpost to the skull using dental acrylic.[12] Build up a wall of dental acrylic around the cranial window to create a well for immersion fluid during imaging.[7]

- Post-Operative Care: Administer post-operative analgesics.[9] Monitor the animal closely during recovery. Allow the animal to recover for several days to weeks before commencing imaging sessions. Check the window for clarity before imaging.[10]

In Vivo Two-Photon Imaging

Two-photon microscopy is the preferred method for in vivo RH237 imaging due to its deep tissue penetration and reduced phototoxicity.[13][14]

Equipment:

- Two-photon microscope with a Ti:Sapphire laser.
- Water-immersion objective (e.g., 20x or 40x).[15][16]
- Appropriate filter sets for RH237.
- Image acquisition software (e.g., ScanImage).[15]

Procedure:

- Animal Fixation: Secure the head-fixed, awake or lightly anesthetized animal under the microscope objective.
- Imaging Parameters Setup:
 - Fill the well around the cranial window with sterile saline or aCSF.
 - Tune the laser to the appropriate excitation wavelength for RH237. While the one-photon excitation peak is ~530 nm, two-photon excitation occurs at longer wavelengths, typically in the 800-880 nm range.[15][17]
 - Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, typically below 70 mW at the sample to avoid phototoxicity.[15]
 - Select the appropriate emission filter. For RH237, a long-pass filter (e.g., >630 nm or 660-740 nm) is commonly used.[17][18][19]

- Data Acquisition:
 - Acquire images or line scans at a high frame rate (e.g., 500 Hz for line scans) to capture rapid changes in membrane potential.[15]
 - Record the fluorescence signals over time, correlating them with sensory stimuli or behavioral events.
 - Synchronize imaging data with behavioral data using custom-written code or acquisition software features.[16]

Data Analysis

The analysis of VSD imaging data involves several steps to extract meaningful physiological signals.

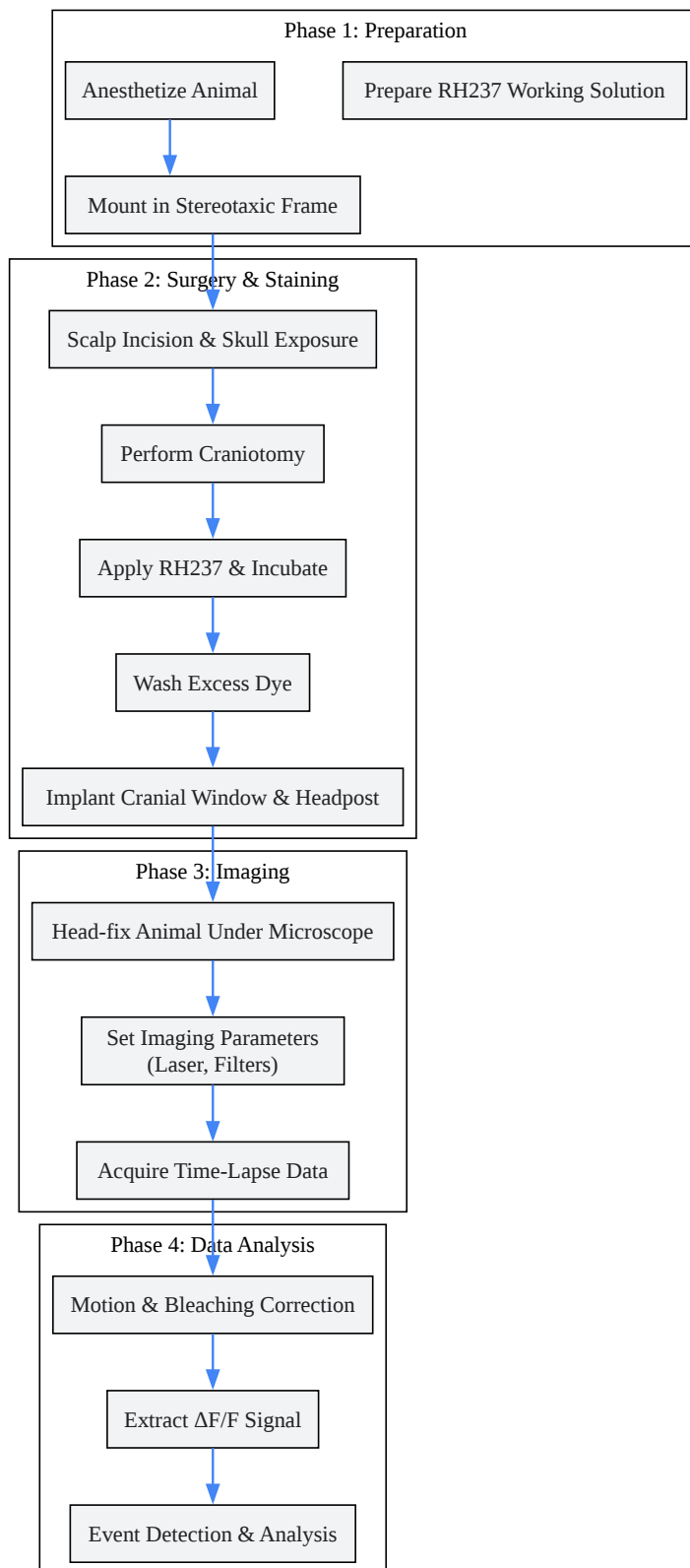
- Motion Correction: Correct for movement artifacts, which can be significant in awake, behaving animals.
- Signal Extraction: Define regions of interest (ROIs) corresponding to individual cells or neuronal populations and extract the average fluorescence intensity for each ROI over time.
- Bleaching Correction: Correct for photobleaching, which appears as a slow decay in the fluorescence signal over the course of the experiment.
- Signal Normalization: The fluorescence signal (F) is typically represented as a fractional change ($\Delta F/F$), where ΔF is the change in fluorescence from the baseline (F). This normalization allows for comparison of signals across different cells and experiments.
- Event Detection: Identify and analyze fluorescence transients that correspond to neuronal firing (action potentials) or subthreshold depolarizations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo RH237 imaging.

Parameter	Value	Reference / Notes
RH237 Properties		
Molecular Weight	496.71 g/mol	[1]
Excitation (1-photon, in MeOH)	528 nm	[1]
Emission (1-photon, in MeOH)	782 nm	[1]
Solvent for Stock	DMSO	[1][5]
Storage	-20°C, protected from light	[1]
Surgical & Staining Parameters		
Anesthesia (Induction)	3-4% Isoflurane	
Anesthesia (Maintenance)	1.5-2% Isoflurane	[7]
Craniotomy Diameter	3-5 mm	[11][12]
Dye Incubation Time	30-60 minutes	Should be optimized empirically.
Two-Photon Imaging Parameters		
Excitation Wavelength (2-photon)	800 - 880 nm	[15] Typical range for red-shifted dyes.
Excitation Light Source	Ti:Sapphire Laser	[15][16]
Emission Filter	Long-pass >630 nm or Band-pass 660-740 nm	[18][19]
Objective	20x or 40x Water Immersion	[15][16]
Laser Power at Sample	< 70 mW	[15] To minimize phototoxicity.
Acquisition Rate (Line Scan)	~500 Hz	[15] For resolving fast electrical events.

Visualizations



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Caption: Experimental workflow for in vivo RH237 imaging.

Caption: Mechanism of RH237 as a voltage-sensitive dye.

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